molecular formula C17H17N5O3S B278800 N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278800
M. Wt: 371.4 g/mol
InChI Key: OXVWZRFAEROFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, that are involved in cancer cell growth and proliferation. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal studies, it has been shown to exhibit potent anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its potential in the development of new cancer treatments. It has been shown to exhibit potent anti-tumor activity in animal studies and has the potential to be developed into a new class of anti-cancer drugs. However, there are also limitations to its use in lab experiments. For example, it may be toxic to certain cell types or may exhibit off-target effects.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of focus is the development of new cancer treatments based on this compound. Additionally, there is interest in exploring its potential in the treatment of other diseases, such as inflammatory diseases and infections. Further research is also needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-(aminosulfonyl)phenyl hydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with phenylacetylene and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The final product is obtained through a series of purification steps. This synthesis method is relatively straightforward and has been optimized for high yield and purity.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research, where it has been shown to exhibit potent anti-tumor activity. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the development of new antibiotics.

properties

Product Name

N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

5-ethyl-1-phenyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-2-15-16(20-21-22(15)13-6-4-3-5-7-13)17(23)19-12-8-10-14(11-9-12)26(18,24)25/h3-11H,2H2,1H3,(H,19,23)(H2,18,24,25)

InChI Key

OXVWZRFAEROFAJ-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.